(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol
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Overview
Description
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between a thiazole derivative and a hydrazone precursor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis and high purity
Continuous flow reactors: For large-scale production and efficiency
Purification: Techniques such as recrystallization, chromatography, or distillation
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents and catalysts like palladium or copper
Major Products
Oxidation: Formation of corresponding oxides or quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties
Material Science: As a building block for designing novel materials with specific electronic or optical properties
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, or polymers
Mechanism of Action
The mechanism of action of (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol involves:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to induce specific biological effects
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol
- 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenol
- 4-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)phenol
Uniqueness
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity, making it a valuable compound for specific applications.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.
Properties
IUPAC Name |
4-[(E)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOEBNIQNIVFW-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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